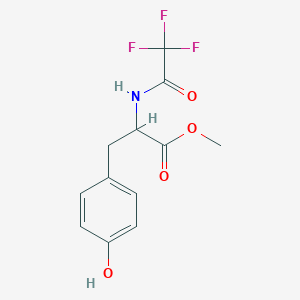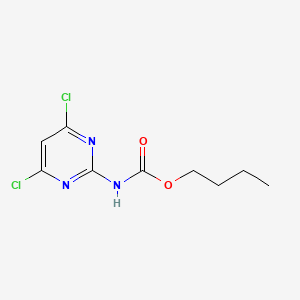
butyl N-(4,6-dichloropyrimidin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl N-(4,6-dichloropyrimidin-2-yl)carbamate is a chemical compound with the molecular formula C9H11Cl2N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl N-(4,6-dichloropyrimidin-2-yl)carbamate typically involves the reaction of 4,6-dichloropyrimidine with butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then isolated and purified using industrial-scale purification methods such as distillation or crystallization .
化学反応の分析
Types of Reactions
Butyl N-(4,6-dichloropyrimidin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the carbamate group.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the original compound.
Hydrolysis: Corresponding amine and carbon dioxide.
科学的研究の応用
Butyl N-(4,6-dichloropyrimidin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of butyl N-(4,6-dichloropyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of butyl N-(4,6-dichloropyrimidin-2-yl)carbamate.
Tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate: A similar compound with a tert-butyl group instead of a butyl group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the butyl carbamate group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
特性
分子式 |
C9H11Cl2N3O2 |
|---|---|
分子量 |
264.11 g/mol |
IUPAC名 |
butyl N-(4,6-dichloropyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C9H11Cl2N3O2/c1-2-3-4-16-9(15)14-8-12-6(10)5-7(11)13-8/h5H,2-4H2,1H3,(H,12,13,14,15) |
InChIキー |
NUZFHUWDSXSAKH-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)NC1=NC(=CC(=N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid](/img/structure/B13877359.png)
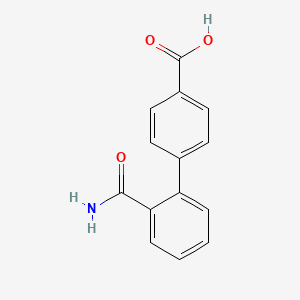

![N-{3-[(4-Oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}acetamide](/img/structure/B13877390.png)
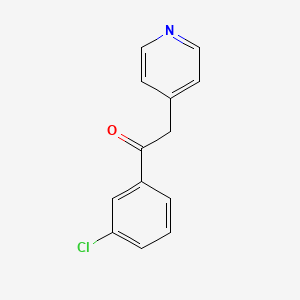
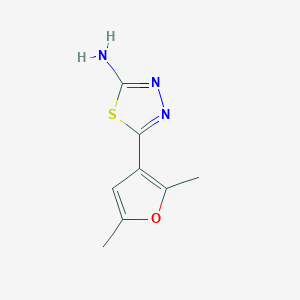
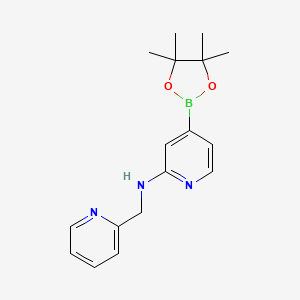
![N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline](/img/structure/B13877415.png)

![Tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B13877424.png)
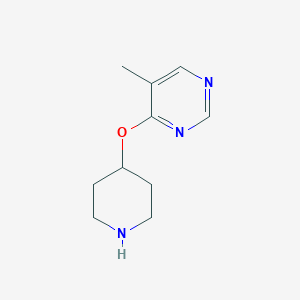
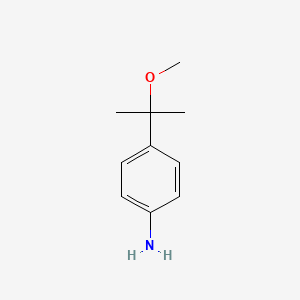
![5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13877442.png)
